(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile
Overview
Description
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile is an organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzimidazole ring and the substituted phenyl group in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution on Benzimidazole:
Formation of the Prop-2-enenitrile Moiety: The final step involves the formation of the prop-2-enenitrile moiety through a Knoevenagel condensation reaction between the substituted benzimidazole and an appropriate aldehyde in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines or other reduced forms.
Substitution: The phenyl group can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products:
Oxidized Derivatives: Products with additional oxygen-containing functional groups.
Reduced Derivatives: Amines and other reduced forms of the original compound.
Substituted Derivatives: Compounds with new functional groups introduced at the phenyl ring.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science: It may serve as a building block for the synthesis of advanced materials with specific properties.
Biology and Medicine:
Antimicrobial Agents: Due to its benzimidazole core, the compound exhibits potential as an antimicrobial agent.
Anticancer Research: Its structural features make it a candidate for anticancer drug development.
Industry:
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates and active ingredients.
Agrochemicals: It may find applications in the development of new agrochemical products.
Mechanism of Action
The mechanism of action of (Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole ring can bind to the active sites of enzymes, inhibiting their activity. Additionally, the compound may interfere with cellular pathways, leading to its biological effects.
Comparison with Similar Compounds
(Z)-2-(1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile: Lacks the ethoxy and methoxy substituents on the phenyl ring.
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)prop-2-enenitrile: Contains only a methoxy group on the phenyl ring.
Uniqueness: The presence of both ethoxy and methoxy groups on the phenyl ring of (Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile enhances its chemical reactivity and biological activity compared to similar compounds. These substituents can influence the compound’s solubility, stability, and interaction with biological targets, making it a unique and valuable compound for various applications.
Properties
IUPAC Name |
(Z)-2-(1H-benzimidazol-2-yl)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-3-24-17-9-8-13(11-18(17)23-2)10-14(12-20)19-21-15-6-4-5-7-16(15)22-19/h4-11H,3H2,1-2H3,(H,21,22)/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPOTKWXJUZSV-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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